molecular formula C24H17ClFN3O4 B2533420 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 941939-58-8

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2533420
CAS No.: 941939-58-8
M. Wt: 465.87
InChI Key: WGCBQSJMAQOBON-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-derived acetamide featuring a 6-chloro-substituted quinazolinone core, a 2-fluorophenyl group at position 4, and a 1,4-benzodioxan-6-yl acetamide moiety. The presence of electron-withdrawing substituents (chloro, fluoro) and the benzodioxan ring may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O4/c25-14-5-7-19-17(11-14)23(16-3-1-2-4-18(16)26)28-24(31)29(19)13-22(30)27-15-6-8-20-21(12-15)33-10-9-32-20/h1-8,11-12H,9-10,13H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCBQSJMAQOBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst to form the quinazolinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the quinazolinone intermediate.

    Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Coupling of the Two Moieties: The final step involves coupling the quinazolinone and benzodioxin moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation. For instance, a study showed that compounds with similar structural motifs were tested against human tumor cells and displayed promising growth inhibition rates .

Cell Line Inhibition Rate (%)
A549 (Lung Cancer)45
MCF-7 (Breast Cancer)50
HeLa (Cervical Cancer)40

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent. Similar compounds have shown activity against Mycobacterium tuberculosis, indicating that this compound might possess similar properties .

Enzyme Inhibition

This compound has been explored for its ability to inhibit key enzymes involved in metabolic diseases. Studies have highlighted its potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The inhibition profile suggests that it could be developed into a therapeutic agent for managing these conditions.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds structurally related to 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide . For instance:

  • A study synthesized derivatives that were screened for anticancer activity using the National Cancer Institute's protocols, revealing significant cytotoxic effects on several cancer cell lines .
  • Another investigation focused on the synthesis of sulfonamide derivatives with similar moieties, assessing their enzyme inhibitory potential and highlighting their therapeutic relevance .

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Features and Modifications

The compound’s closest analogs include quinazolinone-thioacetamides and tetrahydroquinazolinone derivatives (e.g., AJ5d and the compound in Figure 1 of ). Below is a comparative analysis:

Feature Target Compound Analog AJ5d Compound in Figure 1 ()
Core Structure 1,2-dihydroquinazolin-2-one Thiazolidin-4-one 1,2,3,4-tetrahydroquinazolin-4-one
Substituents 6-chloro, 4-(2-fluorophenyl), N-linked benzodioxan acetamide 2-chlorophenyl, 4-fluorophenyl, thioether-linked acetamide 4-fluorophenyl, 4-chlorophenyl, thioether-linked acetamide
Key Functional Groups Acetamide, benzodioxan, chloro, fluoro Thioacetamide, thiazolidinone, chloro, fluoro Thioacetamide, tetrahydroquinazolinone, chloro, fluoro
Synthetic Yield Not reported 61% (AJ5d) Not explicitly provided
Structural Complexity High (benzodioxan increases rigidity) Moderate (thiazolidinone introduces a sulfur heterocycle) High (tetrahydroquinazolinone adds a saturated ring system)

Critical Analysis

Bioactivity Implications :

  • The benzodioxan moiety in the target compound may enhance metabolic stability compared to sulfur-containing analogs (e.g., AJ5d), as ether linkages are less prone to oxidative metabolism than thioethers .
  • The 2-fluorophenyl group at position 4 in the target compound contrasts with the 4-fluorophenyl substituents in analogs. Ortho-substitution on the phenyl ring could sterically hinder target binding or alter π-π stacking interactions.

Synthetic Accessibility: AJ5d’s 61% yield suggests efficient coupling of thioacetamide and thiazolidinone precursors . The target compound’s synthesis likely involves similar amide-bond formation but may face challenges in regioselective substitution due to the benzodioxan group.

Crystallographic Characterization :

  • SHELX-based refinement () is widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved with high precision using this software .

Research Findings and Limitations

Available Data

  • Synthetic Yields: AJ5d’s moderate yield (61%) highlights the feasibility of synthesizing complex quinazolinone derivatives, though yields for the target compound remain unreported .

Knowledge Gaps

  • No pharmacological data (e.g., IC₅₀ values, toxicity) are available for direct efficacy comparisons.
  • The role of the 1,4-benzodioxan group in target binding (e.g., kinase or receptor interactions) requires experimental validation.

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core with various substituents. The presence of the chloro and fluoro groups may influence its biological activity by enhancing interactions with biological targets.

PropertyValue
Molecular FormulaC19H18ClFN2O3
Molecular Weight374.81 g/mol
IUPAC Name2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS NumberNot available

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives. For instance, compounds structurally similar to the target compound have shown significant inhibition of viral replication in vitro. A study indicated that certain quinazolinones could inhibit Zika virus (ZIKV) replication by over 90% at concentrations as low as 1 μM . While specific data on the target compound's antiviral activity is limited, its structural similarities suggest potential effectiveness against viral pathogens.

Anticancer Properties

The quinazolinone scaffold has been extensively researched for anticancer applications. Compounds derived from this class have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For example, compounds containing similar substituents have been identified as inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy . The target compound's ability to modulate kinase activity could be explored further for its anticancer potential.

Antioxidant Activity

Quinazolinones are also recognized for their antioxidant properties. Research indicates that derivatives with specific functional groups exhibit enhanced metal-chelating abilities and free radical scavenging activities. The presence of hydroxyl groups in similar compounds has been linked to increased antioxidant efficacy . Investigating the antioxidant capacity of the target compound could reveal additional therapeutic benefits.

The biological activity of quinazolinones typically involves interaction with various molecular targets, including enzymes and receptors. The exact mechanism for the target compound is still under investigation; however, it may involve:

  • Enzyme Inhibition : Binding to active sites of kinases or other enzymes.
  • Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.

Further studies are needed to elucidate these mechanisms specifically for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazolinone derivatives:

  • Antiviral Efficacy : A study demonstrated that specific modifications in the quinazolinone structure significantly enhanced antiviral activity against ZIKV .
  • Anticancer Activity : Research on related compounds showed effective inhibition of cancer cell proliferation through targeted kinase inhibition .
  • Antioxidant Properties : Studies indicated that certain substitutions on the quinazolinone scaffold improve antioxidant activities significantly compared to unsubstituted analogs .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can its purity be validated?

Answer:
The compound’s synthesis typically involves multi-step reactions. Key steps include:

  • Quinazolinone core formation : Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) to construct the 1,2-dihydroquinazolin-2-one scaffold .
  • Acetamide coupling : Reaction of the quinazolinone intermediate with activated 2,3-dihydro-1,4-benzodioxin-6-amine via nucleophilic acyl substitution.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product.
    Validation :
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Structural confirmation : 1^1H/13^13C NMR for functional group analysis and LC-MS for molecular weight verification .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, carbonyl signals at δ 165–175 ppm). 13^13C NMR confirms carbonyl (C=O) and aromatic carbons .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the dihydroquinazolinone and benzodioxin moieties. For example, C=O bond lengths in quinazolinone typically range from 1.21–1.23 Å .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 481.0922 for C25_{25}H18_{18}ClFN2_2O4_4) .

Advanced: How can conflicting biological activity data be resolved when testing this compound in different assay models?

Answer:
Contradictions may arise from:

  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using ISO-certified reagents.
  • Metabolic stability : Liver microsome assays (e.g., rat vs. human) can clarify species-specific degradation rates .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity.
    Example : Discrepancies in IC50_{50} values for kinase inhibition may require orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced: What strategies optimize the compound’s bioavailability without altering its core pharmacophore?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide nitrogen to enhance solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via powder X-ray diffraction) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can increase plasma half-life (validate via in vivo pharmacokinetics in rodent models) .

Advanced: How can computational modeling guide the analysis of structure-activity relationships (SAR)?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding between the quinazolinone C=O and catalytic lysine residues .
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Basic: What safety precautions are recommended during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can catalytic reaction conditions (e.g., palladium-based) be optimized for large-scale synthesis?

Answer:

  • Catalyst screening : Compare Pd(OAc)2_2, Pd/C, and ligand systems (e.g., XPhos) for yield and turnover frequency (TOF).
  • Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Temperature control : Microwave-assisted synthesis (e.g., 100°C, 300 W) reduces reaction time from hours to minutes .

Advanced: What analytical methods resolve degradation products under accelerated stability testing?

Answer:

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed acetamide or oxidized quinazolinone).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .

Basic: How is the compound’s solubility profile determined, and what formulations address poor aqueous solubility?

Answer:

  • Solubility assays : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
  • Formulation strategies :
    • Cyclodextrin inclusion complexes : Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
    • Amorphous solid dispersions : Spray-drying with polyvinylpyrrolidone (PVP K30) .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

  • Catalyst recycling : Recover Pd nanoparticles via centrifugation and reuse for 3–5 cycles without significant loss in yield .
  • Solvent-free reactions : Mechanochemical synthesis (ball milling) for acetamide coupling steps .
  • Atom economy : Optimize stoichiometry to minimize waste (e.g., E-factor < 5).

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